![molecular formula C14H13F2N5O2 B2845834 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 881470-96-8](/img/structure/B2845834.png)
7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The structure of this compound and similar ones have been proven using NMR spectroscopy and HPLC-MS spectrometry .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates . A new method for the synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy and HPLC-MS spectrometry . The structure of similar compounds has been established using these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound and similar ones have been studied. For example, 6-Unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidines (R=H or Me) were synthesized via two pathways: deacylation of the corresponding 5-acetyl Biginelli-like precursors in KOH/H2O and reduction of the corresponding 1,2,4-triazolo [1,5-a]pyrimidines using LiAlH4 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the molecular weight of a similar compound, 2-[2-(Difluoromethoxy)phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine, is 466.232 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- RORγt Inverse Agonists : 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated as RORγt inverse agonists. RORγt is a nuclear receptor involved in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer therapy .
- PHD-1 and JAK Inhibitors : These compounds have shown inhibitory activity against PHD-1 (prolyl hydroxylase domain-containing protein 1) and JAK (Janus kinase) enzymes. PHD-1 inhibitors are relevant in treating anemia and ischemic diseases, while JAK inhibitors are used for autoimmune disorders and certain cancers .
- Cardiovascular Disorders and Type 2 Diabetes : Triazolo[1,5-a]pyrimidines have therapeutic potential in cardiovascular diseases and type 2 diabetes. Their effects on glucose metabolism and insulin sensitivity make them interesting candidates for drug development .
Material Sciences
- Functional Materials : These compounds find applications in material sciences due to their unique structural features. Researchers explore their use in designing functional materials, such as sensors, catalysts, and optoelectronic devices .
Biological Activities
- Fatty Acid-Binding Proteins (FABPs) : FABP4 and FABP5, isoforms associated with lipid metabolism, are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Triazolo[1,5-a]pyrimidines may play a role in modulating these proteins .
- Antimalarial Activity : Investigations have explored the antimalarial potential of compounds derived from 1,2,4-triazolo[1,5-a]pyrimidine .
- HIV TAR RNA Binding : Some studies have investigated the pharmacological activity of these compounds related to binding to HIV TAR RNA .
Synthetic Utility
- Microwave-Mediated Synthesis : The catalyst-free, additive-free synthesis of triazolo[1,5-a]pyrimidines under microwave conditions demonstrates its synthetic utility. This method allows for efficient access to these compounds with good functional group tolerance .
- Late-Stage Functionalization : Researchers have successfully demonstrated late-stage functionalization of triazolo[1,5-a]pyrimidine, highlighting its scalability and versatility .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a reduction in tumor cell proliferation and growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
properties
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-2-4-9(5-3-8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKRSYKXUWEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.